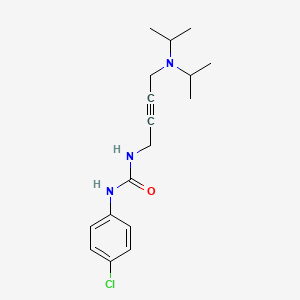

1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

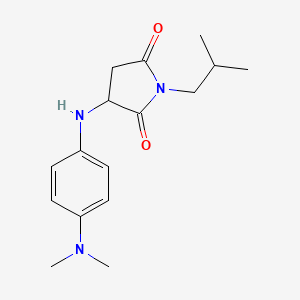

1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea, also known as A-769662, is a small molecule that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in regulating energy metabolism in cells, making A-769662 a promising molecule for research in the fields of diabetes, obesity, and cancer.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research has explored the synthesis and conformational studies of heterocyclic ureas, which can unfold to form multiply hydrogen-bonded complexes. These ureas, through detailed X-ray crystallographic and NMR solution studies, have been shown to form intramolecularly hydrogen-bonded structures that can unfold and dimerize at high concentrations, demonstrating their potential as building blocks for self-assembly and mimicking peptide transitions (Corbin et al., 2001).

Cyclodextrin Complexation and Molecular Devices

Studies on cyclodextrin complexation with stilbene derivatives linked to urea have shown the potential for creating molecular devices. These complexes can undergo photoisomerization, affecting the occupancy of cyclodextrin components and demonstrating a method for the self-assembly of molecular devices (Lock et al., 2004).

Synthesis and Biological Activity of Thiazolyl Urea Derivatives

Novel thiazolyl urea derivatives have been synthesized and evaluated for their antitumor activities. This research indicates the potential of urea derivatives in developing new therapeutic agents (Ling et al., 2008).

Insecticidal Activity of Urea Derivatives

Urea derivatives have been evaluated for their insecticidal activity, demonstrating a novel class of insecticides with a unique mode of action that interferes with cuticle deposition in insects. This research offers insights into the development of safer and more effective insecticides (Mulder & Gijswijt, 1973).

Electrochemical and Thermodynamic Investigation of Urea Derivatives

Research on the corrosion inhibition effect of urea derivatives in hydrochloric acid solutions on mild steel has shown that these compounds can significantly reduce corrosion, indicating their potential use in industrial applications (Bahrami & Hosseini, 2012).

Mechanism of Action

Mode of Action

The mode of action of 1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea involves a Rhodium (III)-catalyzed, hydrazine-directed C–H functionalization pathway . This process is based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .

Biochemical Pathways

The biochemical pathway affected by This compound involves the [4+1] annulation, which provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O/c1-13(2)21(14(3)4)12-6-5-11-19-17(22)20-16-9-7-15(18)8-10-16/h7-10,13-14H,11-12H2,1-4H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDWFAVTQXMYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NC1=CC=C(C=C1)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)

![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)

![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)

![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)

![2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2561073.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)